(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(4-IODOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(4-IODOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylamine reacts with the thiazolidinone intermediate.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a similar nucleophilic substitution reaction, using an iodophenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(4-IODOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorophenyl and iodophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(4-IODOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.
Mechanism of Action
The mechanism of action of (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(4-IODOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and are primarily used as antidiabetic agents.
Sulfonylureas: These compounds have a similar sulfur-containing structure and are used in the treatment of diabetes.
Uniqueness
(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(4-IODOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its dual halogenated phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C17H12ClIN2OS2 |
---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
(5Z)-3-[(4-chloroanilino)methyl]-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClIN2OS2/c18-12-3-7-14(8-4-12)20-10-21-16(22)15(24-17(21)23)9-11-1-5-13(19)6-2-11/h1-9,20H,10H2/b15-9- |
InChI Key |
CTZIOSRTAGXELE-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
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